molecular formula C19H19N3O3 B2832642 1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 933005-70-0

1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2832642
CAS No.: 933005-70-0
M. Wt: 337.379
InChI Key: HTQGDAAFKQGRNR-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridine-carboxamide class, characterized by a pyridine ring fused with a 1,2-dihydropyridinone moiety. The structure features a 2,5-dimethylphenylmethyl group at position 1 and a 5-methyl-1,2-oxazol-3-yl substituent at the carboxamide position. The crystallographic analysis of such compounds often employs programs like SHELX for structure determination and refinement, ensuring high precision in stereochemical assignments .

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-6-7-13(2)15(9-12)11-22-8-4-5-16(19(22)24)18(23)20-17-10-14(3)25-21-17/h4-10H,11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQGDAAFKQGRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, including the formation of the isoxazole ring and the dihydropyridine core The synthetic route typically starts with the preparation of the isoxazole ring through a cyclization reaction involving appropriate precursors The dihydropyridine core is then synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia

Chemical Reactions Analysis

1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxides, reduced forms, substituted derivatives, and hydrolyzed products.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is structurally analogous to 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (hereafter termed Compound A ), differing only in the aromatic substituent: the 2,5-dimethylphenyl group in the target compound versus a 2-chlorophenyl group in Compound A . Below is a detailed comparison:

Table 1: Comparative Analysis of Substituent Effects

Property Target Compound (2,5-dimethylphenyl) Compound A (2-chlorophenyl)
Substituent Electronic Effects Electron-donating (methyl groups) Electron-withdrawing (Cl)
Lipophilicity (logP)* Higher (predicted) Lower (predicted)
Steric Bulk Increased due to two methyl groups Reduced (single Cl atom)
Metabolic Stability Likely enhanced (methyl groups resist oxidation) Potentially lower (Cl may undergo dehalogenation)
Binding Affinity (hypothetical) May favor hydrophobic pockets May enhance polar interactions

*Predicted values based on substituent contributions to logP (octanol-water partition coefficient).

Key Findings:

Electronic and Steric Differences: The 2,5-dimethylphenyl group introduces steric hindrance and electron-donating effects, which could stabilize interactions with hydrophobic regions of biological targets.

Biological Implications :

  • The target compound’s higher lipophilicity may improve membrane permeability but could reduce solubility in aqueous environments.
  • Compound A’s chlorine atom might confer metabolic liabilities, as halogenated aromatic rings are prone to enzymatic dehalogenation in vivo.

Crystallographic Analysis :

  • Both compounds likely underwent structural refinement using SHELX programs, ensuring accurate determination of bond lengths, angles, and torsional conformations .

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